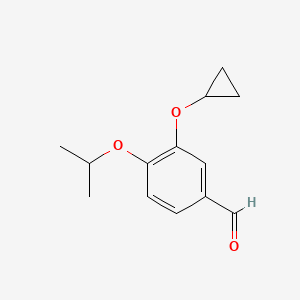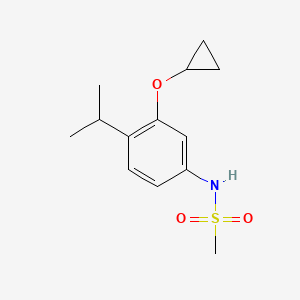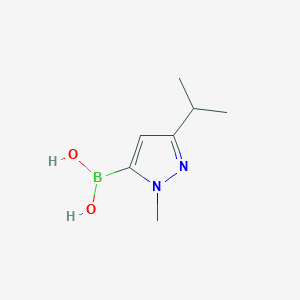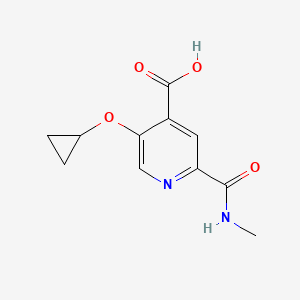![molecular formula C11H11NO4 B14847198 [3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)
[3-(Acetylamino)-5-formylphenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Acetylamino)-5-formylphenyl]acetic acid is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of an acetylamino group, a formyl group, and a phenylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Acetylamino)-5-formylphenyl]acetic acid typically involves the following steps:
Acetylation: The starting material, 3-amino-5-formylphenylacetic acid, undergoes acetylation using acetic anhydride in the presence of a base such as pyridine. This reaction introduces the acetyl group to the amino group, forming the acetylamino derivative.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: [3-(Acetylamino)-5-carboxyphenyl]acetic acid.
Reduction: [3-(Acetylamino)-5-hydroxymethylphenyl]acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[3-(Acetylamino)-5-formylphenyl]acetic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [3-(Acetylamino)-5-formylphenyl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylamino and formyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
[3-Amino-5-formylphenyl]acetic acid: Lacks the acetyl group, which may affect its reactivity and biological activity.
[3-(Acetylamino)-5-carboxyphenyl]acetic acid: Contains a carboxyl group instead of a formyl group, which may alter its chemical properties and applications.
[3-(Acetylamino)-5-hydroxymethylphenyl]acetic acid:
Uniqueness: [3-(Acetylamino)-5-formylphenyl]acetic acid is unique due to the presence of both acetylamino and formyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for further exploration in medicinal chemistry.
Eigenschaften
Molekularformel |
C11H11NO4 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
2-(3-acetamido-5-formylphenyl)acetic acid |
InChI |
InChI=1S/C11H11NO4/c1-7(14)12-10-3-8(5-11(15)16)2-9(4-10)6-13/h2-4,6H,5H2,1H3,(H,12,14)(H,15,16) |
InChI-Schlüssel |
HRORTMWKTBKKJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC(=C1)C=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



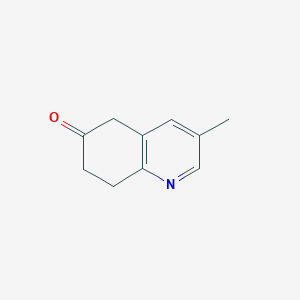
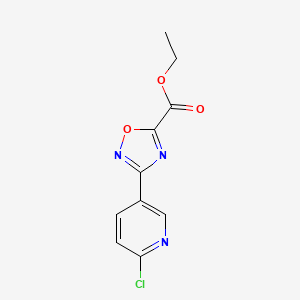
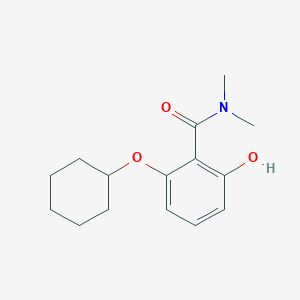
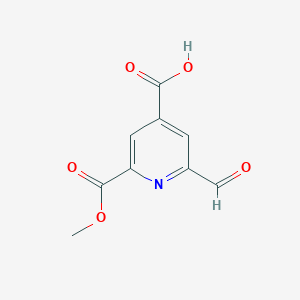
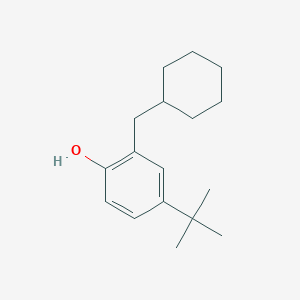
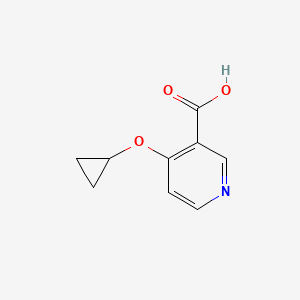
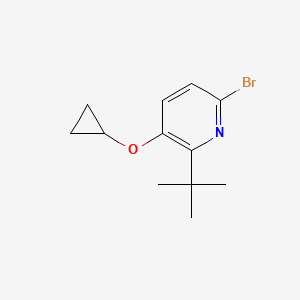
![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)
